molecular formula C26H18 B1592823 9-([1,1'-Biphenyl]-4-yl)anthracene CAS No. 323195-31-9

9-([1,1'-Biphenyl]-4-yl)anthracene

Cat. No.: B1592823
CAS No.: 323195-31-9
M. Wt: 330.4 g/mol
InChI Key: ZPLVQJGIYNHPIG-UHFFFAOYSA-N
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Description

9-([1,1'-Biphenyl]-4-yl)anthracene is an organic compound with the molecular formula C₂₆H₁₈, designed for advanced materials science and photophysical research . This anthracene-based derivative serves as a key building block in the development of novel organic light-emitting diodes (OLEDs), particularly for blue-emitting layers . Its molecular structure, featuring an extended π-conjugated system due to the anthracene core functionalized with a biphenyl group, confers excellent deep blue emissions, strong intermolecular interactions, and thermal stability, which are critical for optoelectronic applications . Researchers value this compound for its photophysical properties, which contribute to high brightness and color purity in display technologies. The primary research value of this compound lies in its utility in Suzuki-Miyaura cross-coupling reactions, a versatile method for creating more complex 9,10-disubstituted anthracene derivatives used in OLEDs . Investigations into its electrochemical behavior and frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are essential for understanding charge injection and transport properties in electronic devices . This compound is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(4-phenylphenyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18/c1-2-8-19(9-3-1)20-14-16-21(17-15-20)26-24-12-6-4-10-22(24)18-23-11-5-7-13-25(23)26/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLVQJGIYNHPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622187
Record name 9-([1,1'-Biphenyl]-4-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323195-31-9
Record name 9-([1,1'-Biphenyl]-4-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications of 9 1,1 Biphenyl 4 Yl Anthracene in Organic Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

In many high-performance OLEDs, the emissive layer (EML) consists of a host material doped with a small amount of an emitter (dopant). The host material plays a crucial role in transporting charge carriers (electrons and holes) and transferring energy to the emitter molecules. Derivatives of 9-([1,1'-Biphenyl]-4-yl)anthracene are excellent candidates for host materials, particularly for blue OLEDs. rsc.orgresearchgate.net

A key requirement for a host material is a wide energy band-gap to effectively confine the excitons (electron-hole pairs) on the lower-energy dopant molecules. researchgate.net Anthracene (B1667546) derivatives featuring bulky side groups, such as the biphenyl (B1667301) moiety, exhibit highly twisted structures. This twisting disrupts intermolecular π–π stacking, leading to a wider band gap and deep blue fluorescence. rsc.orgresearchgate.net For instance, a study on 9,10-bis(2,4-dimethylphenyl)anthracene (BDA), a structurally related compound, demonstrated that its twisted structure resulted in a wide optical band gap of 3.12 eV, making it an effective host. researchgate.net

Research has shown that using anthracene derivatives as hosts can lead to high efficiency and color purity. In one study, a blue OLED employing an anthracene-based host material doped with 2% of an emitter achieved a high efficiency of 8.0 cd/A and excellent color purity with Commission Internationale de l'Eclairage (CIE) coordinates of (0.15, 0.15). researchgate.net Another investigation into spirobenzo[c]fluorene-7,9′-fluorene-based host materials, which incorporate a phenylanthracene unit, also yielded highly efficient blue OLEDs. When doped with materials like DSA-Ph, a device using the host 9-(10-phenylanthracene-9-yl)SBFF (BH-9PA) exhibited a luminance efficiency of 7.03 cd A⁻¹. rsc.org

Table 1: Performance of OLEDs with Anthracene-Based Host Materials

Host MaterialDopantLuminance Efficiency (cd/A)CIE Coordinates (x, y)Reference
9,10-bis(2,4-dimethylphenyl)anthracene (BDA)2% Flu-DPAN8.0(0.15, 0.15) researchgate.net
9-(10-phenylanthracene-9-yl)SBFF (BH-9PA)DSA-Ph7.03(0.16, 0.26) at 468 nm rsc.org
9-(10-phenylanthracene-9-yl)SBFF (BH-9PA)BD-6MDPA6.60(0.15, 0.22) at 464 nm rsc.org

Beyond their role as hosts, anthracene derivatives, including those with biphenyl substitutions, are themselves effective light emitters, especially for the challenging deep-blue region of the spectrum. nih.govrsc.org Achieving efficient and color-pure deep-blue emission is critical for full-color displays and white lighting applications. rsc.org

The strategy of attaching bulky groups to the anthracene core is also effective for designing emitter materials. This approach restricts intramolecular π-conjugation and induces a twisted molecular conformation, which helps to prevent intermolecular interactions that can quench fluorescence and shift the emission to longer wavelengths. rsc.org This molecular engineering allows for the creation of materials that emit in the deep-blue, with CIE coordinates having a low y-value (typically < 0.10). rsc.orgnih.govencyclopedia.pub

Several studies have reported the synthesis of novel anthracene derivatives that function as highly efficient non-doped deep-blue emitters. For example, two materials, 2-tert-butyl-9,10-bis(3,5-diphenylphenyl)anthracene (An-1) and 2-tert-butyl-9,10-bis(3,5-diphenylbiphenyl-4′-yl)anthracene (An-2), were used as the emitting layer in non-doped OLEDs. nih.gov The device based on An-1 achieved a maximum external quantum efficiency (EQE) of 4.2% with CIE coordinates of (0.16, 0.06), while the An-2 device reached a maximum EQE of 4.0% with CIE coordinates of (0.16, 0.10). nih.gov Another research group developed bipolar anthracene-based compounds, and a non-doped device using one of these emitters produced bright deep-blue light with a high EQE of 4.9% and CIE coordinates of (0.14, 0.18). rsc.org

Table 2: Performance of Non-Doped OLEDs with Anthracene-Based Emitters

Emitter MaterialMaximum EQE (%)CIE Coordinates (x, y)Reference
An-14.2(0.16, 0.06) nih.gov
An-24.0(0.16, 0.10) nih.gov
TPA-TAn-DMAC4.9(0.14, 0.18) rsc.org
mCzAnBzt7.95(0.15, 0.07) rsc.org

Efficient OLED operation requires balanced injection and transport of holes and electrons to ensure they recombine within the emissive layer. frontiersin.org Hole-blocking layers (HBL) and electron-transport layers (ETL) are incorporated into the device stack to achieve this balance. An HBL prevents holes from passing through the EML into the ETL, while an ETL facilitates electron transport from the cathode to the EML.

Materials based on this compound can be engineered for these functions. A derivative, 10-(4-phenylphenyl)-9-(3-diphenylphosphinyl-phenyl)anthracene, which incorporates a triphenylphosphine (B44618) oxide moiety, has been investigated as both a host material and a hole-blocking layer in deep-blue OLEDs. sheridancollege.ca When used as a thin hole-blocking layer, this material led to a device with a maximum external quantum efficiency of 5.49% and CIE coordinates of (0.126, 0.118). sheridancollege.ca Notably, it also conferred high device stability. sheridancollege.ca The effectiveness of such materials as hole blockers stems from their high ionization potential, which creates an energy barrier for holes, while their suitable electron affinity allows for efficient electron transport.

Simulations and experimental studies have shown that factors like the thickness of the emissive layer can significantly impact luminance efficiency. frontiersin.org Furthermore, the strategic placement of charge blocking layers is essential for confining charge recombination to the desired emissive zone and preventing efficiency roll-off at high brightness. frontiersin.org The use of quantum well-like structures, where multiple emissive layers are stacked, can also be a strategy to create a wider region for exciton (B1674681) generation and improve device performance. researchgate.net In devices utilizing this compound and its derivatives, careful optimization of the surrounding layers, such as the hole transport layer (HTL) and electron transport layer (ETL), is crucial to harness the full potential of the anthracene core material. researchgate.netresearchgate.net

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are key components for developing flexible, low-cost electronic devices like displays and sensors. rsc.orgrsc.org The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor material in its active layer. rsc.org

Anthracene and its derivatives are promising materials for the active layer in OFETs. rsc.org Their planar structure can facilitate strong intermolecular interactions (π-π stacking), which is conducive to efficient charge transport. rsc.org The appropriate energy levels of anthracene also contribute to good air stability, a crucial factor for practical applications. rsc.org

Derivatives of this compound combine the inherent charge-transporting properties of the anthracene core with functionalities introduced by substituents. By modifying the structure, for instance through side-chain engineering, researchers can influence the material's processability, thin-film morphology, and ultimately its charge carrier mobility. rsc.org

Research into multifunctional anthracene derivatives has demonstrated their potential for high-performance OFETs. For example, a study on 2-(4-octyloxyphenyl)anthracene (AntPh-OC8) reported a high hole mobility of up to 2.59 cm² V⁻¹ s⁻¹ when used in an OFET. rsc.org Another study on a solution-deposited functionalized anthradithiophene, a related polycyclic aromatic hydrocarbon, achieved hole mobilities as high as 1.0 cm²/V·s. psu.edu An asymmetrically substituted anthracene derivative, EOPPA, was also developed as a high-performance p-type semiconductor, showing mobilities greater than 0.18 cm² V⁻¹ s⁻¹ in thin-film transistors. researchgate.net These findings highlight the significant potential of anthracene-based compounds, including the biphenyl-substituted variants, as the active semiconductor in next-generation organic transistors. researchgate.netsigmaaldrich.com

Table 3: Performance of OFETs with Anthracene-Based Active Layers

Active Layer MaterialHole Mobility (cm²/V·s)Reference
2-(4-octyloxyphenyl)anthracene (AntPh-OC8)up to 2.59 rsc.org
Functionalized Anthradithiopheneup to 1.0 psu.edu
6-(4(-2 Ethyl Octyl) Phenyl) 2Phenyl Anthracene (EOPPA)> 0.18 researchgate.net

Mentioned Compounds

Abbreviation/Common NameFull Chemical Name
-This compound
BDA9,10-bis(2,4-dimethylphenyl)anthracene
SBFFspiro[benzo[c]fluorene-7,9′-fluorene]
BH-9PA9-(10-phenylanthracene-9-yl)SBFF
An-12-tert-butyl-9,10-bis(3,5-diphenylphenyl)anthracene
An-22-tert-butyl-9,10-bis(3,5-diphenylbiphenyl-4′-yl)anthracene
TPA-TAn-DMAC4-(2,6-di-tert-butyl-10-(4-(9,9-dimethylacridin-10-yl)phenyl)anthracen-9-yl)-N,N-diphenylaniline
mCzAnBzt4-(10-(3-(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile
-10-(4-phenylphenyl)-9-(3-diphenylphosphinyl-phenyl)anthracene
AntPh-OC82-(4-octyloxyphenyl)anthracene
EOPPA6-(4(-2 Ethyl Octyl) Phenyl) 2Phenyl Anthracene

In-depth Analysis of this compound in Optoelectronic Applications

The scientific community has extensively investigated anthracene and its derivatives for their promising photochemical and photophysical properties, making them key components in the development of organic electronic materials. rsc.orgkoreascience.kr These materials are integral to devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced applications. rsc.orgjmaterenvironsci.com The core structure of anthracene, with its fused aromatic rings, provides a robust and highly conjugated π-system that is conducive to efficient charge transport and luminescence. rsc.org This article focuses specifically on the chemical compound this compound, exploring its role and performance within various organic optoelectronic devices based on available research.

Charge Carrier Mobility Enhancement in Ofet Devices

Organic field-effect transistors (OFETs) are fundamental components of flexible and lightweight electronic circuits. The performance of an OFET is heavily dependent on the charge carrier mobility of the organic semiconductor used as the active layer. rsc.org Anthracene's planar structure promotes strong intermolecular interactions, which is advantageous for charge transport. rsc.org

Theoretical and experimental studies have been conducted on various anthracene (B1667546) derivatives to understand how chemical modifications influence their charge transport properties. osti.govpku.edu.cnrsc.org For instance, theoretical investigations into anthracene derivatives with aryl substituents have shown that increasing the size of the substituent can improve both electron and hole injection capabilities. rsc.org Experimental work on OFETs using a simple anthracene active layer has reported mobility values around 5.76 x 10⁻² cm²/V·s. researchgate.net Furthermore, solution-processed functionalized anthradithiophenes have achieved mobilities as high as 1.0 cm²/V·s. psu.edu

Other Emerging Optoelectronic Applications

The versatile electronic properties of anthracene (B1667546) derivatives also make them candidates for other optoelectronic applications, including organic photovoltaics (OPVs) and chemical sensors.

Organic Photovoltaics (OPVs): In the field of solar energy, anthracene-based compounds have been explored as potential materials for the active layer of organic solar cells. jmaterenvironsci.comresearchgate.net The primary goal is to design materials that can efficiently absorb solar radiation and convert it into electrical energy. Theoretical studies on various anthracene compounds have been performed to calculate their frontier molecular orbital (HOMO/LUMO) energy levels and predict their suitability as donor or acceptor materials in OPVs. jmaterenvironsci.comresearchgate.net For example, research on novel furanyl-substituted anthracene derivatives has shown their potential in OSC applications, with one device achieving a power conversion efficiency of 3.36%. researchgate.net Despite this, specific studies detailing the use and performance of 9-([1,1'-Biphenyl]-4-yl)anthracene in organic solar cells are not found in the available literature.

Sensors: The fluorescence of anthracene derivatives can be sensitive to their chemical environment, a property that can be exploited for sensor applications. For example, research has shown that the photochemical reactions of anthracene in the presence of certain ions can be monitored, suggesting a basis for chemical sensing. mdpi.com However, there is no specific research detailing the application of this compound as a sensing material.

Theoretical and Computational Studies on 9 1,1 Biphenyl 4 Yl Anthracene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. mpg.de It is a widely used approach for calculating the electronic properties of organic molecules, providing a balance between accuracy and computational cost. mpg.de

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's conductivity and reactivity. researchgate.net

In molecules like 9-([1,1'-Biphenyl]-4-yl)anthracene, the distribution of the HOMO and LUMO electron densities provides insight into the charge transfer characteristics upon excitation. Typically, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is situated on the electron-accepting part. scispace.com For anthracene (B1667546) derivatives, the HOMO and LUMO are often delocalized over the π-conjugated system of the anthracene core. The introduction of a biphenyl (B1667301) substituent can modulate the energy levels and distributions of these orbitals. scispace.comresearchgate.net

The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron, while the LUMO energy is related to the electron affinity, the energy released when an electron is added. researchgate.net The HOMO-LUMO gap is a key factor in determining a material's potential use in electronic devices. A smaller energy gap generally corresponds to higher reactivity and better conductivity. researchgate.net Theoretical calculations for related diphenylanthracene compounds have shown that the energy gap can be influenced by the charge state of the molecule, with anionic states exhibiting lower energy gaps. researchgate.net

Calculated HOMO and LUMO Energies for an Analogous Diphenylanthracene Compound.
Molecular OrbitalStateEnergy (eV)Energy Gap (eV)
HOMO (Alpha)Neutral-5.31983.3795
LUMO (Alpha)-1.9403
HOMO (Alpha)Anionic-1.39321.3679
LUMO (Alpha)-0.0253
HOMO (Beta)Cationic-9.00132.5901
LUMO (Beta)-6.4112

Note: The data in this table is for 9,10-diphenylanthracene, a structurally related compound, and is provided for illustrative purposes. The values were calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

DFT calculations are also employed to predict various spectroscopic properties, including absorption and emission spectra. By calculating the energy difference between the ground state and various excited states, it is possible to simulate the UV-Vis absorption spectrum. For instance, time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies.

For anthracene derivatives, the main absorption bands are typically associated with π-π* transitions within the anthracene core. The position and intensity of these bands can be influenced by substituents. The biphenyl group in this compound is expected to cause a red-shift in the absorption and emission spectra compared to unsubstituted anthracene due to the extended π-conjugation. Theoretical studies on similar π-conjugated systems have successfully predicted spectroscopic shifts and have shown good agreement with experimental data. rsc.orgnih.gov

Molecular Dynamics and Monte Carlo Simulations for Charge Transport

Understanding charge transport in organic semiconductors is crucial for optimizing their performance in devices. Molecular dynamics (MD) and Monte Carlo simulations are powerful computational techniques used to model charge carrier movement through the material at an atomic level. cnr.it

MD simulations can track the trajectories of atoms and molecules over time, providing a dynamic picture of the material's structure. rsc.org When combined with quantum mechanical calculations, quantum-classical nonadiabatic MD simulations can model the movement of a charge carrier (an electron or a hole) through the fluctuating molecular landscape. cnr.it

These simulations have revealed that in high-mobility organic crystals, charge carriers can be delocalized over several molecules, forming what are known as "flickering polarons". cnr.it These polarons are not static but constantly change their size and shape due to thermal vibrations, and they propagate through the material in short bursts. cnr.it For molecules like 9,9'-bianthracene, a related compound, simulations have shown that symmetry-breaking charge transfer is driven by the rotational fluctuations of solvent molecules. epj-conferences.orgresearchgate.net

The performance of organic electronic devices is often limited by disorder within the material, which can trap charge carriers and reduce their mobility. Both static (e.g., impurities and defects) and dynamic (e.g., thermal vibrations) disorder play a role.

Simulations help to elucidate how this disorder affects charge transport. For instance, in anthracene single crystals, studies have shown that at low temperatures, charge transport is limited by shallow traps, leading to a decrease in mobility. researchgate.net Computational models can quantify the impact of different types of disorder, providing insights that are difficult to obtain through experiments alone. For example, simulations on pentacene (B32325) have demonstrated a clear link between the degree of crystallinity, the extent of charge carrier delocalization, and the resulting charge mobility. cnr.it

Crystal Structure Prediction and Intermolecular Interactions

The arrangement of molecules in the solid state, or crystal packing, has a profound impact on the material's electronic properties, particularly charge transport. Predicting the crystal structure and understanding the intermolecular interactions are therefore key areas of computational research.

The crystal structure of anthracene derivatives is often characterized by herringbone or π-stacked arrangements. rsc.org These packing motifs are governed by a delicate balance of intermolecular forces, including van der Waals interactions, π-π stacking, and C-H···π interactions. rsc.orgchemrxiv.org For example, in some anthracene derivatives, C-H···π interactions between adjacent molecules can lead to the formation of one-dimensional chains. researchgate.net

π-π Stacking Interactions and CH/π-Interactions

The solid-state packing of this compound is significantly governed by non-covalent interactions, particularly π-π stacking and CH/π interactions. These interactions dictate the intermolecular arrangement and have a profound effect on the material's electronic properties, such as charge carrier mobility.

Single-crystal X-ray analysis of various anthracene derivatives reveals that the substitution at the 9- and 10-positions plays a crucial role in determining the packing motif. diva-portal.org In many cases, a slipped-stack or herringbone arrangement is observed, which is a compromise between attractive π-π interactions and repulsive forces between electron clouds. The presence of bulky substituents like the biphenyl group in this compound can lead to a more overlapped lamellar structure, which is often advantageous for charge transport. nih.gov

CH/π interactions, where a hydrogen atom from a C-H bond interacts with the π-electron cloud of an aromatic ring, are also critical in stabilizing the crystal structure. In the crystal lattice of 9,10-distyrylanthracene (B86952) derivatives, for instance, each molecule is connected to its neighbors through multiple CH/π hydrogen bonds, which restricts intramolecular motion and contributes to their aggregation-induced emission properties. polymer.cn For this compound, CH/π interactions are expected between the hydrogen atoms of the biphenyl and anthracene moieties of one molecule and the aromatic rings of adjacent molecules.

Interaction TypeTypical DistanceSignificance in Anthracene Derivatives
π-π Stacking 2.84–2.86 Å (intermolecular)Influences charge mobility; shorter distances indicate stronger interactions. nih.gov
CH/π Interaction 3.03 - 3.26 ÅStabilizes crystal packing and can induce specific molecular conformations. polymer.cn

This table provides typical interaction distances observed in related anthracene derivatives.

Influence of Packing Motifs on Device Performance

The arrangement of molecules in the solid state, or the packing motif, has a direct and significant impact on the performance of electronic devices fabricated from these materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The efficiency of charge transport through the organic semiconductor layer is highly dependent on the degree of intermolecular electronic coupling, which is determined by the proximity and relative orientation of adjacent molecules.

Studies on various anthracene derivatives have established a clear correlation between the crystal packing and charge carrier mobility. nih.gov For instance, a lamellar packing structure with significant π-π overlap between adjacent anthracene cores is generally associated with higher charge mobility compared to a herringbone arrangement where the overlap is less extensive. nih.gov The introduction of bulky substituents can be a strategy to control this packing. While very bulky groups might hinder close packing and reduce mobility, appropriately sized substituents can promote favorable stacking arrangements.

In the context of OLEDs, the packing motif also influences the photoluminescent properties of the material in the solid state. Aggregation-induced emission (AIE) is a phenomenon observed in some anthracene derivatives where restricted intramolecular rotations in the crystalline state lead to enhanced emission intensity compared to the solution phase. polymer.cn This property is highly desirable for emissive layers in OLEDs. The specific packing adopted by this compound, arising from a balance of π-π and CH/π interactions, will therefore be a key determinant of its suitability for high-performance electronic and optoelectronic applications. Computational studies on similar systems have shown that hole mobilities can be predicted based on the calculated electronic coupling between molecules in their crystal lattice. nih.gov

Packing MotifGeneral Influence on Device PerformanceExample from Related Systems
Lamellar (π-stacked) Generally leads to higher charge mobility due to better intermolecular electronic coupling.Observed in some 9,10-disubstituted anthracene derivatives, advantageous for OFETs. nih.gov
Herringbone Can result in lower charge mobility compared to lamellar packing due to reduced π-overlap.Common in unsubstituted and smaller substituted aromatic hydrocarbons.
Aggregation-Induced Emission (AIE) Active Packing Leads to high solid-state fluorescence quantum yields, beneficial for OLEDs.Observed in 9,10-distyrylanthracene derivatives due to restricted intramolecular torsion. polymer.cn

Thermal and Environmental Stability of 9 1,1 Biphenyl 4 Yl Anthracene Based Materials

Thermal Degradation Mechanisms and Stability Enhancement Strategies

Research on various 9,10-disubstituted anthracene (B1667546) derivatives has shown that functionalization at these positions can lead to high thermal stability, with some compounds exhibiting decomposition temperatures (Td) exceeding 258 °C. For instance, certain anthracene-dibenzofuran based host materials for organic light-emitting diodes (OLEDs) have demonstrated excellent thermal stability with decomposition temperatures above 351 °C. elsevierpure.com The introduction of bulky and rigid substituents, such as the biphenyl (B1667301) group in 9-([1,1'-Biphenyl]-4-yl)anthracene, is a common strategy to enhance thermal stability by restricting intramolecular rotations and promoting stable molecular packing. The melting point of this compound has been reported to be 223 °C. labproinc.com

The thermal decomposition of the core anthracene structure has been studied as a model for polycyclic aromatic hydrocarbons. At elevated temperatures, anthracene can undergo pyrolysis, leading to the formation of smaller gaseous products like hydrogen, methane, ethylene, and propane. The specific degradation pathways and the activation energies for these processes are dependent on the reaction conditions.

Strategies to enhance the thermal stability of anthracene-based materials often involve molecular design. Increasing the molecular weight and introducing asymmetry are techniques employed to improve both thermal and amorphous properties, which are beneficial for device fabrication and longevity. nih.gov Furthermore, the incorporation of robust chemical moieties and the optimization of intermolecular interactions through crystal engineering can lead to materials with superior thermal resilience.

Stability in Ambient Conditions and under Device Operation

The stability of this compound-based materials under ambient conditions, including exposure to light, oxygen, and humidity, is a crucial aspect for their practical use. Photodegradation is a well-documented degradation pathway for anthracene and its derivatives. researchgate.net

In the presence of oxygen and light, particularly UV radiation, anthracenes can undergo photo-oxidation to form endoperoxides, which can further decompose into other products like 9,10-anthraquinone. plos.orgresearchgate.net The rate of this photodegradation can be influenced by the solvent polarity and the presence of oxygen scavengers. researchgate.netnih.govnih.gov For some 9,10-disubstituted anthracenes, the steric hindrance provided by bulky substituents can inhibit photodimerization, a common photochemical reaction for the parent anthracene molecule. plos.org

In the context of organic electronic devices such as OLEDs, the operational stability of materials is paramount. The lifetime of an OLED is often limited by the degradation of the organic materials within the device. For anthracene-based materials, this degradation can be accelerated by factors such as high current densities, elevated temperatures during operation, and the interaction between excited-state molecules (excitons) and charge carriers (polarons). researchgate.net

Structure Property Relationships and Molecular Design Principles

Impact of Anthracene (B1667546) Core Functionalization

The anthracene core is the fundamental building block of 9-([1,1'-Biphenyl]-4-yl)anthracene and its derivatives, playing a crucial role in their electronic and photophysical behavior. The inherent properties of anthracene, such as its planarity and extended π-conjugation, provide a strong foundation for charge transport and efficient light emission. rsc.org However, strategic functionalization of the anthracene core is a key method for modulating these properties.

The positions at which substituents are attached to the anthracene ring have a profound impact on the resulting molecule's characteristics. For instance, substitution at the 9 and 10 positions can significantly alter the electronic properties and solid-state packing of the molecules. sigmaaldrich.com This, in turn, influences the charge mobility and light-emitting efficiency of the material in electronic devices. rsc.org

Introducing different functional groups to the anthracene core can be used to tune its photophysical properties. nih.gov The nature of the substituent, whether it is electron-donating or electron-withdrawing, and its position on the ring can shift the absorption and fluorescence spectra of the molecule. nih.govrsc.org For example, adding electron-donating groups can lead to a red-shift in the emission spectrum, while strategic placement of substituents can enhance the oscillator strength, leading to brighter emissions. nih.gov

Furthermore, the functionalization of the anthracene core can influence the thermal stability and processability of the material, which are critical factors for the fabrication and longevity of organic electronic devices. sigmaaldrich.com

Role of Biphenyl (B1667301) Moiety and Substituent Effects

The torsional angle between the two phenyl rings of the biphenyl group, as well as the angle between the biphenyl unit and the anthracene core, plays a significant role in determining the extent of electronic communication between these two parts of the molecule. A more planar conformation allows for greater π-orbital overlap, leading to more significant changes in the electronic properties.

Substituents on the biphenyl moiety can be used to further tailor the properties of the molecule. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can fine-tune the energy levels and photophysical characteristics. For instance, introducing electron-donating groups onto the biphenyl ring can increase the HOMO level, facilitating hole injection, while electron-withdrawing groups can lower the LUMO level, aiding electron injection.

The presence of the biphenyl group also imparts significant steric bulk, which can influence the solid-state packing of the molecules. This can be advantageous in preventing aggregation-caused quenching of fluorescence in the solid state, a common issue in organic light-emitting materials. By controlling the intermolecular interactions, the biphenyl moiety helps to maintain high fluorescence quantum yields in thin films, a crucial requirement for efficient OLEDs.

Strategies for Tailoring Optoelectronic and Charge Transport Properties

The development of high-performance organic electronic devices relies on the ability to precisely control the optoelectronic and charge transport properties of the active materials. For derivatives of this compound, several key strategies are employed to achieve this.

Molecular Design for Optoelectronic Properties:

The color of light emission and the efficiency of the process are primary concerns for OLEDs. These properties are directly linked to the energy gap between the HOMO and LUMO and the fluorescence quantum yield.

Tuning the Emission Color: The emission wavelength can be systematically tuned by modifying the chemical structure. Extending the π-conjugation by adding more aromatic rings or introducing specific functional groups can shift the emission to longer wavelengths (red-shift). nih.gov Conversely, strategic substitution can sometimes lead to a blue-shift.

Enhancing Quantum Yield: The fluorescence quantum yield can be improved by designing molecules that resist non-radiative decay pathways. Introducing bulky substituents, such as the biphenyl group, can prevent close packing in the solid state, which often leads to fluorescence quenching. mdpi.com

Molecular Design for Charge Transport Properties:

Efficient charge transport is essential for the functioning of organic transistors and for reducing the operating voltage of OLEDs. The mobility of charge carriers (electrons and holes) is highly dependent on the molecular packing in the solid state and the electronic coupling between adjacent molecules.

Controlling Molecular Packing: The shape of the molecule and the nature of its substituents dictate how the molecules arrange themselves in a thin film. By carefully designing the molecular structure, it is possible to promote favorable packing motifs, such as herringbone or π-stacked arrangements, which facilitate efficient charge transport. researchgate.net

Modulating Frontier Molecular Orbital Energies: The energy levels of the HOMO and LUMO are critical for efficient charge injection from the electrodes and for balancing the transport of holes and electrons within the device. These energy levels can be precisely adjusted by introducing electron-donating or electron-withdrawing groups at various positions on the anthracene or biphenyl moieties. nih.gov

Table of Research Findings on this compound Derivatives:

DerivativeHOMO Level (eV)LUMO Level (eV)Emission Peak (nm)Application
9-(1-Naphthalenyl)-10-(4-(2-naphthalenyl)phenyl)anthracene-5.73-2.74-Blue Host in OLEDs sigmaaldrich.com
9,10-di-o-tolylanthracene---Blue Emitter in OLEDs researchgate.net
2-tert-butyl-9,10-diphenylanthracene---Blue Emitter in OLEDs researchgate.net
10,10′-diphenyl-9,9′-bianthracene---Blue Emitter in OLEDs researchgate.net
1,4-bis(10-phenylanthracen-9-yl)benzene---Blue Emitter in OLEDs researchgate.net
NaAnt (2-(naphthalen-2-yl)anthracene)-5.46-3.02351, 369, 388Organic Thin Film Transistors researchgate.net

Future Research Directions and Translational Perspectives

Development of Novel Derivatives with Enhanced Performance

A primary focus of ongoing research is the rational design and synthesis of novel derivatives of the 9-([1,1'-biphenyl]-4-yl)anthracene scaffold to achieve superior performance in electronic devices. The core strategy involves chemical modification to fine-tune the material's electronic and physical properties.

One successful approach is the introduction of bulky substituents to the anthracene (B1667546) core. This structural modification increases the distance between molecules in the solid state, which helps to suppress detrimental intermolecular π–π stacking interactions. Such interactions can lead to the formation of excimers, causing a red-shift in emission and a reduction in fluorescence efficiency. researchgate.net Another strategy is the synthesis of asymmetric molecules. Creating an irregular molecular structure can increase the energy barrier for crystallization, leading to the formation of more stable amorphous films, which is crucial for the longevity and reliability of OLED devices. mdpi.com

Furthermore, the development of bipolar derivatives, which possess both electron-donating and hole-transporting moieties, is a promising avenue. By balancing charge transport within a single molecule, these materials can improve charge recombination efficiency within the emissive layer of an OLED, leading to higher external quantum efficiencies (EQE). researchgate.net Research has demonstrated that attaching different functional groups, such as carbazole (B46965) or benzonitrile (B105546) units, to the anthracene backbone can significantly influence thermal stability, photophysical properties, and ultimately, the electroluminescence performance of the resulting devices.

Table 1: Performance of Selected Anthracene Derivatives in OLEDs

Derivative Type Key Structural Feature Reported Performance Metric Reference
Asymmetric Anthracene Asymmetric molecular structure Enhanced thermal stability (Tg > 100°C) and device lifetime (LT95 of 440h) mdpi.com
Bipolar Anthracene Contains electron-donating and withdrawing groups High EQE, reaching 7% in fluorescent OLEDs researchgate.net
Sterically Hindered Introduction of bulky side groups Prevents excimer formation and fluorescence quenching in the solid state researchgate.net

Integration into Complex Multilayer Device Architectures

These anthracene derivatives are versatile and can function in several roles within an OLED. rsc.org While they are often used as the primary light-emitting dopant in the emissive layer (EML), they are also highly effective as host materials. As a host, the anthracene derivative forms a matrix for a guest emitter, facilitating efficient energy transfer to the guest. mdpi.com Their wide energy gap and high triplet energy levels make them particularly suitable as hosts for phosphorescent or fluorescent emitters.

Beyond the EML, certain derivatives are being engineered for use in charge-transporting layers. For instance, modified anthracenes can serve in the electron-transporting layer (ETL), situated between the EML and the cathode. digitellinc.com A typical multilayer OLED structure might consist of an anode, a hole-injection layer (HIL), a hole-transporting layer (HTL), the EML (comprising an anthracene derivative as host or dopant), an ETL, an electron-injection layer (EIL), and a cathode. edinst.comedinst.com The precise alignment of the energy levels (HOMO and LUMO) of each layer is critical for efficient charge injection, transport, and recombination, minimizing the operating voltage and enhancing device performance.

Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of the dynamic processes occurring within an operating OLED is essential for diagnosing degradation pathways and designing more robust devices. Consequently, a significant research direction involves the application and development of advanced characterization techniques for in-situ and operando studies.

Techniques such as photoluminescence (PL) and electroluminescence (EL) spectroscopy are fundamental for characterizing the optical properties of materials and devices. edinst.comedinst.com Advanced variations, including time-resolved PL/EL and confocal PL/EL imaging, provide critical insights. Time-resolved measurements can reveal the lifetimes of excited states, helping to distinguish between different emissive processes like fluorescence and phosphorescence. edinst.com Confocal imaging allows for the mapping of emission intensity and color across a device, revealing spatial non-uniformities that could indicate defects or localized degradation. edinst.com

To probe the chemical and structural changes within the buried layers of an OLED during operation, more sophisticated techniques are required. For example, a nondestructive method for layer-specific spectroscopic analysis has been developed to track photochemical and photophysical changes independently in each layer of a three-layer device. acs.org Depth-profiling X-ray photoelectron spectroscopy (XPS) combined with ion-beam sputtering can be used to analyze the elemental composition and chemical states of the organic layers and their interfaces, identifying issues like material inter-diffusion. researchgate.net Furthermore, techniques such as in-situ Raman spectroscopy and X-ray diffraction (XRD) are being explored to monitor changes in molecular structure and film morphology under operational stress. rsc.org

Addressing Challenges in Commercialization

Despite significant progress, several challenges must be overcome to facilitate the broader commercialization of technologies based on this compound and its derivatives. The most pressing issue, particularly for blue-emitting materials, is operational stability. st-andrews.ac.uk

The "blue problem" refers to the characteristically shorter lifetimes of blue OLEDs compared to their red and green counterparts. acs.orgnih.gov This rapid degradation is intrinsically linked to the high energy of blue photons, which can break chemical bonds within the organic materials over time. nih.gov Extensive research is focused on understanding the complex degradation mechanisms—which can involve biexcitonic annihilation and photochemical decomposition—and developing materials with greater intrinsic stability. acs.orgst-andrews.ac.uk

Achieving high efficiency is another key challenge. While phosphorescent OLEDs can theoretically reach 100% internal quantum efficiency, stable and efficient blue phosphorescent emitters remain elusive. edinst.com Therefore, much effort is directed towards advanced fluorescent blue emitters, such as those based on anthracene, that can achieve high efficiency through mechanisms like triplet-triplet annihilation. acs.orgdigitellinc.com

Finally, economic and manufacturing factors are critical. The synthesis of complex, high-purity organic molecules can be a multi-step, costly process. researchgate.net Developing more efficient and scalable synthetic routes is essential for reducing manufacturing costs. Additionally, ensuring the morphological stability of the thin organic films during manufacturing and operation is vital to prevent device failure due to issues like crystallization. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-([1,1'-Biphenyl]-4-yl)anthracene, and how do reaction conditions influence yield?

  • Methodology :

  • Friedel-Crafts alkylation : React anthracene with 4-bromobiphenyl using AlCl₃ as a Lewis catalyst in anhydrous dichloromethane. Monitor reaction progress via TLC (hexane:ethyl ether 4:1) .

  • Wittig reaction : Use a pre-formed phosphonium ylide (e.g., from 4-biphenylylmethyltriphenylphosphonium bromide) to couple with anthracene-9-carbaldehyde. Purify via column chromatography (silica gel, hexane/ethyl acetate) .

    • Critical Parameters :
  • Temperature control (reflux vs. room temperature) affects isomer distribution (E/Z ratios).

  • Catalyst purity (>98%) minimizes side products.

    Synthetic RouteYield (%)Purity (HPLC)Key Reagents
    Friedel-Crafts70–85>95%AlCl₃, DCM
    Wittig Reaction60–75>90%Phosphonium ylide, THF

Q. How should researchers characterize the optical properties of this compound?

  • Techniques :

  • UV-Vis Spectroscopy : Measure absorption maxima (λmax) in THF (e.g., 365–380 nm for π→π* transitions) .
  • Fluorescence Spectroscopy : Record emission spectra (λem ~ 420–450 nm) with quantum yields calculated using anthracene as a standard .
    • Data Interpretation :
  • Bathochromic shifts indicate extended conjugation from biphenyl substitution.
  • Solvatochromic effects (e.g., polarity-dependent Stokes shifts) require solvent screening (hexane vs. DMF) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Chromatography : Use silica gel column chromatography with hexane:ethyl acetate (10:1) to separate unreacted anthracene .
  • Recrystallization : Dissolve crude product in hot toluene, then cool to −20°C for crystal formation (purity >98%) .

Advanced Research Questions

Q. How can computational modeling predict the electronic structure and charge transport properties of this compound?

  • Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (e.g., ~3.1 eV) .
  • TD-DFT : Simulate excited-state transitions to correlate with experimental UV-Vis data .
    • Applications : Predict hole/electron mobility for OLED or OFET applications by evaluating reorganization energies .

Q. What strategies resolve contradictions in reported fluorescence quantum yields for anthracene-biphenyl derivatives?

  • Troubleshooting :

  • Oxygen quenching : Use degassed solvents (N₂ purging) to minimize triplet-state formation .
  • Aggregation effects : Dilute samples (<10⁻⁵ M) to avoid excimer emission .
    • Validation : Cross-reference with absolute quantum yield measurements using integrating spheres .

Q. How does molecular packing in single crystals affect the photophysical behavior of this compound?

  • Crystallography :

  • X-ray diffraction : Resolve face-to-face π-stacking distances (e.g., 3.5–3.7 Å) to assess exciton coupling .

  • Thermal analysis : DSC reveals phase transitions impacting solid-state luminescence .

    Crystal ParameterValueImplications
    π-Stacking Distance3.6 ÅEnhanced charge transport
    Dihedral Angle (Anthracene-Biphenyl)15°Reduced conjugation disruption

Q. What role does this compound play in organic semiconductor devices, and how can device performance be optimized?

  • Device Integration :

  • OLEDs : Use as an emissive layer (5–10% doping in CBP host) for blue emission .
  • OFETs : Vacuum-deposit thin films (50 nm) on SiO₂/Si substrates; measure mobility via transfer curves .
    • Key Metrics :
  • Turn-on voltage: <5 V.
  • External quantum efficiency: 4–6% .

Contradictions and Validation

  • Synthetic Yields : reports 84–95% yields for analogous anthracene derivatives via Wittig reactions, contrasting with lower yields (60–75%) in biphenyl systems due to steric hindrance .
  • Optical Data : Discrepancies in λmax values (365–380 nm vs. 390 nm) may arise from solvent polarity or aggregation .

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9-([1,1'-Biphenyl]-4-yl)anthracene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.